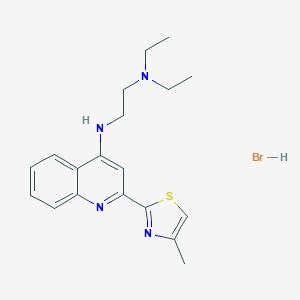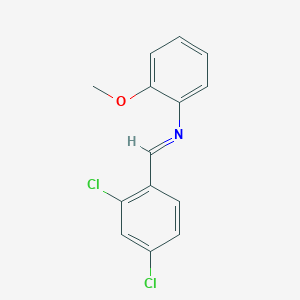![molecular formula C17H18Se2 B15075840 {[1-(Phenylselanyl)cyclopentyl]selanyl}benzene CAS No. 71518-65-5](/img/structure/B15075840.png)
{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene is a unique organoselenium compound with the molecular formula C17H18Se2 and a molecular weight of 380.253 g/mol This compound is characterized by the presence of two selenium atoms, which are bonded to a cyclopentyl ring and a phenyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Phenylselanyl)cyclopentyl]selanyl}benzene typically involves the reaction of cyclopentylmagnesium bromide with diphenyl diselenide under controlled conditions. The reaction proceeds through the formation of a Grignard reagent, which subsequently reacts with diphenyl diselenide to yield the desired product. The reaction conditions often include anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other lower oxidation state selenium compounds.
Substitution: The phenyl or cyclopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield selenoxides, while reduction can produce selenides.
Aplicaciones Científicas De Investigación
{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene has several scientific research applications:
Biology: The compound’s potential antioxidant properties are of interest in biological studies.
Medicine: Organoselenium compounds, including this compound, are being investigated for their potential therapeutic effects, such as anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of {[1-(Phenylselanyl)cyclopentyl]selanyl}benzene involves its interaction with biological molecules through the selenium atoms. Selenium can form selenoenzymes or selenoproteins, which play crucial roles in various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl diselenide: A simpler organoselenium compound with two phenyl groups bonded to selenium.
Selenomethionine: A selenium-containing analog of the amino acid methionine.
Uniqueness
{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene is unique due to its specific structure, which combines a cyclopentyl ring with phenylselanyl groups.
Propiedades
Número CAS |
71518-65-5 |
|---|---|
Fórmula molecular |
C17H18Se2 |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
(1-phenylselanylcyclopentyl)selanylbenzene |
InChI |
InChI=1S/C17H18Se2/c1-3-9-15(10-4-1)18-17(13-7-8-14-17)19-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
Clave InChI |
RJMQRWSLUTUSSS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



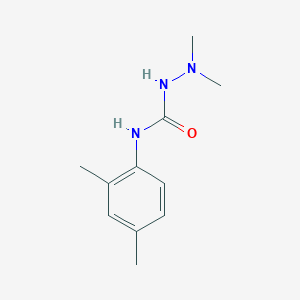
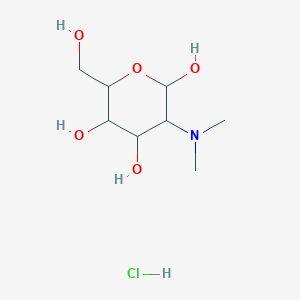

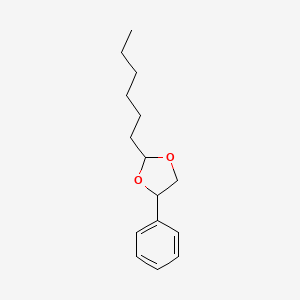


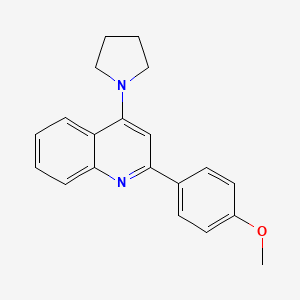
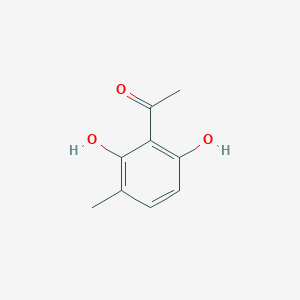
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
